![molecular formula C25H27N3O3 B2548441 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 872849-21-3](/img/structure/B2548441.png)
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide
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Description
The compound "2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related N-substituted acetamides involves various strategies. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen is described, which involves exploring variants in N-acyl, N-alkyl, and amino functions . Another approach includes the indolization under Fischer conditions followed by the Japp-Klingemann method and subsequent amidification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using spectroscopic methods and X-ray crystallography . These techniques allow for the characterization of the molecular geometry and confirmation of the structure of synthesized compounds. The molecular docking analysis of an anticancer drug provides insights into how these compounds might interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be studied through their oxidation reactions. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with various oxidants leads to the generation of multiple products, which are characterized by spectroscopic methods . This indicates that the compound of interest may also undergo similar oxidation reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide derivatives are influenced by their molecular structure. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been solved, revealing intermolecular hydrogen bonds that could affect its solubility and stability . Similarly, the properties of "2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide" would be influenced by its specific functional groups and molecular interactions.
Relevant Case Studies
While the provided papers do not include case studies on the exact compound, they do present biological evaluations of related compounds. For example, certain N-substituted acetamides exhibit potent and selective kappa-opioid agonist activity , and others show anxiolytic activity with affinity at the benzodiazepine receptor . Additionally, some compounds demonstrate antiallergic potency , and anticancer activity has been confirmed through in silico modeling . These studies suggest potential therapeutic applications for the compound , which could be explored in future research.
Scientific Research Applications
Antiallergic Applications
Research indicates the potential of compounds related to 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide in antiallergic treatments. A study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , as novel antiallergic agents. One of these compounds demonstrated significant potency in inhibiting histamine release and interleukin production, which are key factors in allergic reactions (Menciu et al., 1999).
Learning and Memory Facilitation
Li Ming-zhu (2012) explored the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which share a similar structural framework, on learning and memory facilitation in mice. The results indicated that certain synthesized compounds significantly improved learning and memory capabilities in test subjects (Li Ming-zhu, 2012).
Quantum Chemical Properties
A study by Bouklah et al. (2012) performed quantum chemical calculations on similar compounds, revealing insights into their electronic properties like the highest occupied molecular orbital and the lowest unoccupied molecular orbital energies. This research aids in understanding the fundamental properties of these compounds, which could be crucial for their application in various fields (Bouklah et al., 2012).
Antimicrobial Properties
Debnath and Ganguly (2015) synthesized and evaluated the antimicrobial efficacy of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. Some of these derivatives showed promising antibacterial and antifungal activities, highlighting the potential of these compounds in treating infections (Debnath & Ganguly, 2015).
Cytotoxic Activity in Cancer Research
Moghadam and Amini (2018) synthesized a compound derived from similar scaffolds, testing its cytotoxic activity against various breast cancer cell lines. The results demonstrated significant cytotoxicity on cancerous cells while exhibiting low toxicity on normal cells, suggesting potential application in cancer therapy (Moghadam & Amini, 2018).
Antiepileptic Properties
Kenda et al. (2004) discovered that certain pyrrolidone acetamides, structurally akin to the compound , showed significant antiepileptic activity. These findings contribute to the development of new treatments for epilepsy (Kenda et al., 2004).
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(27-15-6-7-16-27)18-28-17-21(20-12-4-5-13-22(20)28)24(30)25(31)26-14-8-11-19-9-2-1-3-10-19/h1-5,9-10,12-13,17H,6-8,11,14-16,18H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXXFTSFTBKHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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